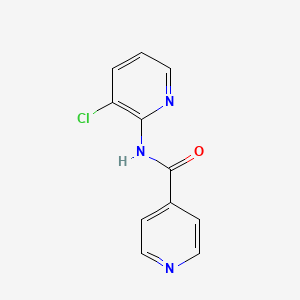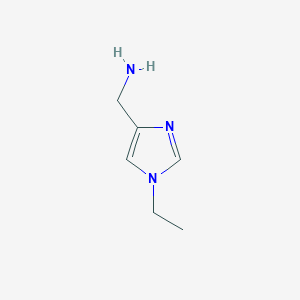![molecular formula C6H7F3N2O B6618853 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine CAS No. 1368886-61-6](/img/structure/B6618853.png)
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine, commonly referred to as TFMOA, is an organic compound that is widely used in scientific research. It is an important building block for the synthesis of various compounds, and its unique physical and chemical properties have made it a valuable tool in the laboratory. TFMOA is a versatile compound that can be used in a variety of applications, including drug discovery, drug synthesis, and chemical synthesis.
Mechanism of Action
The mechanism of action of TFMOA is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can affect the activity of those proteins. For example, TFMOA has been shown to bind to certain enzymes, which can affect their activity. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMOA are not fully understood. However, research has shown that TFMOA can affect the activity of certain proteins in the body. For example, TFMOA has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well. Finally, TFMOA has been shown to affect the expression of certain genes, which can affect the expression of certain proteins.
Advantages and Limitations for Lab Experiments
TFMOA is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using TFMOA is that it is easy to synthesize and can be used in a variety of applications. Additionally, TFMOA is a relatively stable compound, which makes it ideal for use in long-term experiments. However, one of the main disadvantages of using TFMOA is that it is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
Given the versatility of TFMOA, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing TFMOA. Additionally, research could be done to explore the potential applications of TFMOA in drug discovery and drug synthesis. Additionally, research could be done to explore the potential biochemical and physiological effects of TFMOA. Finally, research could be done to explore the potential uses of TFMOA in materials science.
Synthesis Methods
TFMOA can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, reductive amination, and the Curtius rearrangement. The Friedel-Crafts alkylation reaction is the most common method used to synthesize TFMOA. This reaction involves the use of an alkyl halide, a Lewis acid catalyst, and an amine to produce the desired compound. The reductive amination method involves the use of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. The Curtius rearrangement is a more complex process that involves the use of a carboxylic acid, an amine, and a base.
Scientific Research Applications
TFMOA is a versatile compound that is widely used in scientific research. It is often used in drug discovery and drug synthesis, as it can be used to synthesize a variety of compounds. TFMOA is also used in chemical synthesis, as it can be used to create a variety of compounds with unique properties. In addition, TFMOA is used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules. Finally, TFMOA is used in materials science, as it can be used to create materials with unique properties.
properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFNZIWMIQMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)




![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)


![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

